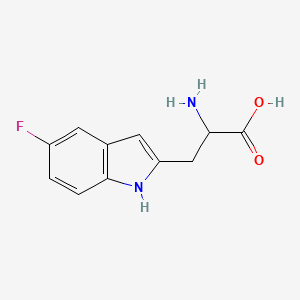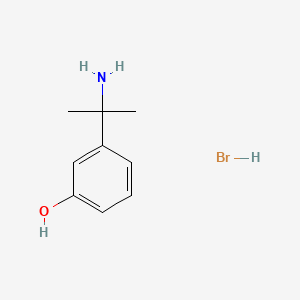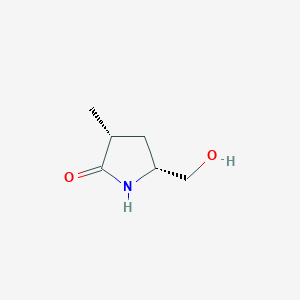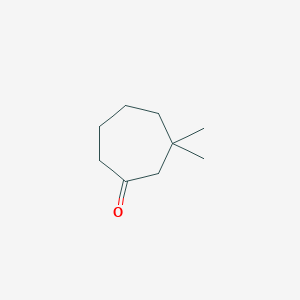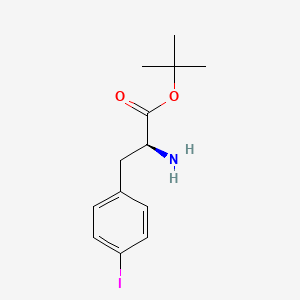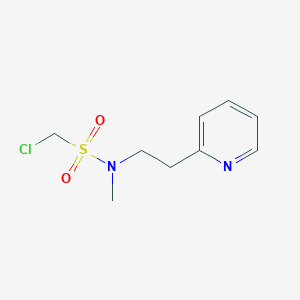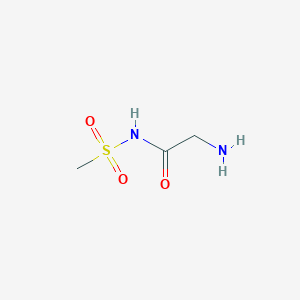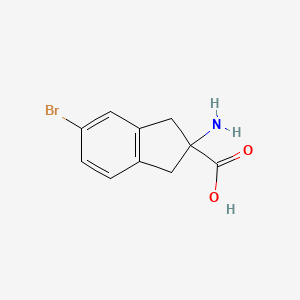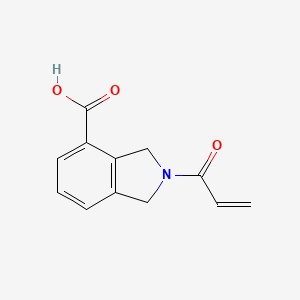
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a prop-2-enoyl group attached to the isoindole ring, which imparts unique chemical and physical properties. Isoindole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isoindole derivatives with prop-2-enoyl chloride under basic conditions. The reaction typically proceeds as follows:
- Isoindole is treated with a base such as sodium hydroxide to generate the nucleophilic isoindole anion.
- The isoindole anion then reacts with prop-2-enoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl derivatives.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Acryloyl chloride: Similar in structure due to the presence of the prop-2-enoyl group.
Prop-2-enoyl amides: Share the prop-2-enoyl functional group but differ in the core structure.
Uniqueness
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its isoindole core, which imparts distinct chemical and biological properties. The combination of the isoindole ring and the prop-2-enoyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-prop-2-enoyl-1,3-dihydroisoindole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-11(14)13-6-8-4-3-5-9(12(15)16)10(8)7-13/h2-5H,1,6-7H2,(H,15,16) |
InChI Key |
LTHWKCXAVBCXBF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CC2=C(C1)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
